5-(3-Aminophenyl)-2-penten-4-ynoic Acid
Description
5-(3-Aminophenyl)-2-penten-4-ynoic acid is a structurally unique compound characterized by a conjugated enynoic acid backbone and a 3-aminophenyl substituent. This molecule combines an α,β-unsaturated carboxylic acid moiety with a terminal alkyne and an aromatic amine group, making it a versatile intermediate in organic synthesis and drug discovery. Its synthesis often involves coupling reactions, such as Heck or Sonogashira couplings, to introduce the alkyne and aryl amine groups .
Properties
Molecular Formula |
C11H9NO2 |
|---|---|
Molecular Weight |
187.19 g/mol |
IUPAC Name |
(E)-5-(3-aminophenyl)pent-2-en-4-ynoic acid |
InChI |
InChI=1S/C11H9NO2/c12-10-6-3-5-9(8-10)4-1-2-7-11(13)14/h2-3,5-8H,12H2,(H,13,14)/b7-2+ |
InChI Key |
UJJBOCFPFQTFEY-FARCUNLSSA-N |
Isomeric SMILES |
C1=CC(=CC(=C1)N)C#C/C=C/C(=O)O |
Canonical SMILES |
C1=CC(=CC(=C1)N)C#CC=CC(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(3-Aminophenyl)-2-penten-4-ynoic Acid typically involves multi-step organic reactions. One common method includes the Suzuki-Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst and a base. The reaction conditions are generally mild and tolerant of various functional groups .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
5-(3-Aminophenyl)-2-penten-4-ynoic Acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.
Substitution: The aminophenyl group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines or alcohols. Substitution reactions can lead to a variety of substituted aromatic compounds.
Scientific Research Applications
5-(3-Aminophenyl)-2-penten-4-ynoic Acid has diverse applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and materials.
Biology: The compound can be used in the study of enzyme interactions and as a probe for biological assays.
Industry: It is utilized in the production of polymers, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 5-(3-Aminophenyl)-2-penten-4-ynoic Acid involves its interaction with specific molecular targets. The aminophenyl group can form hydrogen bonds and other interactions with biological molecules, influencing various biochemical pathways. The compound may act as an inhibitor or activator of certain enzymes, depending on its structure and functional groups.
Comparison with Similar Compounds
Comparison with Similar Compounds
To contextualize its properties and applications, 5-(3-Aminophenyl)-2-penten-4-ynoic acid is compared to structurally or functionally analogous compounds. Key comparisons are summarized below:
Table 1: Structural and Functional Comparison of Selected Compounds
Key Comparative Insights
Functional Group Impact on Reactivity: The carboxylic acid in 5-(3-Aminophenyl)-2-penten-4-ynoic acid enables direct interaction with biological targets (e.g., HDACs), whereas its ethyl ester derivative requires hydrolysis for activation, delaying pharmacological effects . In contrast, 5-(4-Chlorophenyl)-3-phenylpent-2-enoic acid lacks the alkyne group but includes a chlorine substituent, enhancing electrophilicity and binding to hydrophobic enzyme pockets (e.g., PDPK1) .
Structural Modifications and Solubility: The methyl ester in Methyl 5-(3-Aminophenyl)furan-2-carboxylate improves solubility in organic solvents compared to the free acid form of the target compound, facilitating synthetic manipulations . 2-Amino-3,3-dimethylpent-4-ynoic acid exhibits reduced polarity due to its dimethyl groups, favoring blood-brain barrier penetration in neurological applications .
Biological Activity and Selectivity: The 3-aminophenyl group in the target compound provides a handle for hydrogen bonding, enhancing specificity for HDACs over off-target proteins. This contrasts with 5-(4-Chlorophenyl)-3-phenylpent-2-enoic acid, which relies on halogen bonding for kinase inhibition . Ethyl ester derivatives of the target compound (e.g., CAS 1346606-68-5) demonstrate delayed but prolonged activity in vivo due to esterase-mediated hydrolysis .
Synthetic Utility: The terminal alkyne in 5-(3-Aminophenyl)-2-penten-4-ynoic acid enables click chemistry applications, a feature absent in 5-(4-Chlorophenyl)-3-phenylpent-2-enoic acid .
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